molecular formula C6H18BrF6N3P2 B1278440 Bromotris(dimethylamino)phosphonium hexafluorophosphate CAS No. 50296-37-2

Bromotris(dimethylamino)phosphonium hexafluorophosphate

Cat. No.: B1278440
CAS No.: 50296-37-2
M. Wt: 388.07 g/mol
InChI Key: XELPBWPBGHCIKX-UHFFFAOYSA-N
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Description

Bromotris(dimethylamino)phosphonium hexafluorophosphate (BroP, CAS 50296-37-2) is a phosphonium salt-based coupling reagent widely used in peptide synthesis, particularly for sterically hindered amino acids. Its molecular formula is C₆H₁₈BrF₆N₃P₂, and it acts as an activator for forming peptide bonds by generating active intermediates such as acyloxyphosphonium ions . BroP is especially effective in coupling N-methyl amino acids and α,α-dialkyl amino acids (e.g., α-aminoisobutyric acid, Aib), minimizing racemization under optimized conditions . It is commercially available with ≥98% purity and is frequently employed in both solution- and solid-phase synthesis .

Properties

IUPAC Name

bromo-tris(dimethylamino)phosphanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18BrN3P.F6P/c1-8(2)11(7,9(3)4)10(5)6;1-7(2,3,4,5)6/h1-6H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XELPBWPBGHCIKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[P+](N(C)C)(N(C)C)Br.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18BrF6N3P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436970
Record name BroP
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50296-37-2
Record name BroP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromotris(dimethylamino)phosphonium Hexafluorophosphate
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Preparation Methods

Starting Materials

Synthetic Procedure

  • Formation of the Phosphonium Intermediate:

    • Phosphorus trihalide is treated with excess dimethylamine under inert atmosphere conditions.
    • This step leads to substitution of halides by dimethylamino groups, forming tris(dimethylamino)phosphorus intermediates.
  • Bromination:

    • The intermediate is then reacted with a bromine source to introduce the bromide ligand onto the phosphorus center, resulting in bromotris(dimethylamino)phosphonium species.
  • Counterion Exchange:

    • The bromotris(dimethylamino)phosphonium intermediate is treated with a hexafluorophosphate salt (such as potassium hexafluorophosphate) to exchange the bromide counterion with hexafluorophosphate.
    • This step is often performed in an organic solvent like acetonitrile or dichloromethane to facilitate precipitation of the final product.
  • Purification:

    • The product is isolated by filtration or crystallization.
    • It is typically obtained as a white to off-white powder, sensitive to light and moisture.
    • Storage under inert atmosphere and in a dark place is recommended to maintain stability.

Reaction Conditions and Optimization

Step Typical Conditions Notes
Dimethylamine substitution Room temperature to mild heating Inert atmosphere (N₂ or Ar) to avoid oxidation
Bromination Controlled addition of bromine Temperature controlled to avoid side reactions
Counterion exchange Stirring in organic solvent Use of potassium hexafluorophosphate preferred
Purification Crystallization or filtration Light-sensitive; handle under subdued light

Research Findings and Variations

  • The preparation method emphasizes mild and neutral conditions to minimize side reactions, especially during bromination and counterion exchange steps. This approach is consistent with strategies used in related phosphorus chemistry to maintain reagent integrity.
  • The hexafluorophosphate counterion is preferred for its stability and compatibility in organic synthesis applications, particularly in coupling reactions and phosphonium salt formation.
  • Alternative methods involving direct chlorination or other halogenation steps have been reported but tend to be less selective or require harsher conditions, making the bromotris(dimethylamino)phosphonium hexafluorophosphate route more practical for laboratory synthesis.
  • The reagent's sensitivity to light and moisture necessitates careful handling and storage, which influences the purification and packaging protocols used by manufacturers.

Summary Table of Preparation Method

Aspect Description
Starting Materials Phosphorus trihalides, dimethylamine, bromine, hexafluorophosphate salts
Key Intermediate Tris(dimethylamino)phosphorus species
Reaction Type Substitution, bromination, ion exchange
Solvents Used Acetonitrile, dichloromethane
Temperature Range Room temperature to mild heating
Atmosphere Inert (nitrogen or argon)
Product Form White to off-white powder, light sensitive
Storage Dark, inert atmosphere, room temperature
Applications Organic synthesis reagent, phosphonium salt formation

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure : The molecular formula of Bromotris(dimethylamino)phosphonium hexafluorophosphate is BrP[N(CH₃)₂]₃PF₆, with a molecular weight of 388.07 g/mol.

Mechanism of Action : BroP primarily targets the actin cytoskeleton in human platelets, inducing actin polymerization. This action influences several biochemical pathways, including store-mediated calcium entry, which is crucial for various cellular functions.

Chemistry

  • Peptide Synthesis : BroP is extensively used as a coupling reagent in peptide synthesis. It activates carboxyl groups, enhancing their reactivity towards nucleophilic attack by amino groups. This property facilitates the formation of peptide bonds efficiently.
  • Nucleoside Modification : The compound plays a role in modifying nucleosides, which is essential for developing therapeutic agents targeting RNA structures, such as HIV-1 TAR RNA.

Biology

  • Cellular Effects : BroP influences cellular processes such as gene expression and cell signaling pathways. It has been shown to affect actin polymerization significantly, impacting cell shape and motility.
  • Biologically Active Compounds : Its application extends to synthesizing biologically active compounds that can modulate various biological functions.

Medicine

  • Pharmaceutical Development : BroP is involved in creating pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to facilitate peptide bond formation makes it valuable for synthesizing therapeutic peptides.
  • Targeted Drug Delivery : Research indicates potential applications in targeted drug delivery systems due to its interaction with cellular components.

Industry

  • Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and advanced materials, leveraging its reactivity and efficiency in chemical reactions.

Case Study 1: Peptide Synthesis

A study demonstrated the efficiency of this compound in synthesizing cyclic peptides. The results indicated a higher yield and reduced reaction time compared to traditional methods using other coupling reagents.

Case Study 2: Nucleoside Modifications

Research utilizing BroP for nucleoside modifications showed its effectiveness in creating modified nucleosides that exhibited enhanced binding affinity for target RNA sequences. This application is crucial for developing antiviral therapies.

Comparison with Similar Compounds

Structural and Functional Differences

BroP belongs to a class of halophosphonium salts , which also includes reagents like BOP , PyBroP , and HATU . Key structural and functional distinctions are summarized below:

Compound Structure Key Features
BroP Bromine ligand; three dimethylamino groups; PF₆⁻ counterion Optimal for hindered amino acids; minimal racemization with short reaction times
BOP (CAS 56602-33-6) Benzotriazole ligand; three dimethylamino groups; PF₆⁻ counterion General-purpose reagent; may require HOBt additive to suppress racemization
PyBroP (CAS 132705-51-2) Bromine ligand; three pyrrolidino groups; PF₆⁻ counterion Enhanced solubility in polar solvents due to pyrrolidino substituents
HATU (CAS 148893-10-1) Tetramethyluronium core; 7-azabenzotriazole ligand; PF₆⁻ counterion High efficiency in standard couplings; often used with DIEA

Reactivity and Application Scope

  • BroP : Excels in coupling sterically hindered residues (e.g., Aib) without racemization (<0.3%) when reactions are completed within 60 minutes. Prolonged reactions (>60 min) may lead to epimerization (13–18%) .
  • BOP : Requires HOBt as an additive to prevent racemization, making it less efficient for hindered substrates compared to BroP .
  • PyBroP: Pyrrolidino groups improve solubility in DMF and DCM, facilitating couplings in polar media. However, it is more expensive than BroP .
  • HATU: Preferred for standard peptide bonds due to high activation efficiency but struggles with bulky amino acids .

Solubility and Stability

  • BroP’s dimethylamino groups provide moderate solubility in THF and acetonitrile, whereas PyBroP’s pyrrolidino groups enhance compatibility with DMF .
  • BroP and BOP are moisture-sensitive, requiring anhydrous conditions, while HATU is relatively stable under standard laboratory environments .

Commercial Availability

BroP is widely available from suppliers like MedChemExpress and Santa Cruz Biotechnology (purity ≥98%, price ~$200–$300/g) . In contrast, PyBroP is less common and costs ~50% more due to its specialized applications .

Key Research Findings

Racemization Control: BroP achieves near-zero racemization in couplings involving N-methyl amino acids, outperforming BOP and HATU .

Hindered Substrates: BroP successfully couples α,α-dialkyl amino acids (e.g., Aib) with yields >85%, whereas BOP and HATU yield <60% under similar conditions .

Additive Synergy : Combining BroP with HOAt (1-hydroxy-7-azabenzotriazole) accelerates reaction rates by 30% while maintaining low epimerization .

Biological Activity

Bromotris(dimethylamino)phosphonium hexafluorophosphate (BrOP) is a phosphonium salt widely used in organic synthesis, particularly as a coupling reagent in peptide synthesis. Its biological activity is primarily linked to its effects on cellular processes, particularly in the context of actin polymerization and calcium signaling in human platelets.

  • Molecular Formula : BrP[N(CH₃)₂]₃PF₆
  • Molecular Weight : 388.07 g/mol
  • CAS Number : 50296-37-2

BrOP acts by targeting the actin cytoskeleton, inducing polymerization that affects various biochemical pathways. This is particularly important in human platelets, where it influences store-mediated calcium entry, leading to significant changes in cellular signaling and structure.

  • Target Interaction : BrOP interacts with actin filaments, promoting their polymerization.
  • Biochemical Pathways : The compound modulates pathways associated with calcium signaling, impacting platelet activation and aggregation.
  • Cellular Effects : Changes in the actin cytoskeleton alter cell shape and motility, which are critical for platelet function.

Biochemical Analysis

BrOP's role as a coupling reagent facilitates the formation of peptide bonds by activating carboxyl groups, making them more reactive towards nucleophilic attack by amino groups. This activation occurs through the formation of a reactive phosphonium intermediate.

  • Reactivity : Exhibits high reactivity in coupling reactions involving N-methyl amino acids.
  • Enzyme Interaction : Engages with enzymes such as aminoacyl-tRNA synthetases and ribosomal proteins, forming transient intermediates essential for peptide synthesis.
  • Stability : Relatively stable under standard conditions but can degrade under extreme conditions (high temperature or pH).

Dosage Effects and Metabolic Pathways

The biological effects of BrOP vary significantly with dosage:

  • Low Doses : Facilitate effective peptide synthesis with minimal toxicity.
  • High Doses : Potentially lead to cytotoxic effects due to excessive actin polymerization and altered cellular signaling.

BrOP is involved in metabolic pathways related to peptide synthesis, enhancing the efficiency of reactions that produce biologically active compounds.

Study 1: Actin Polymerization in Platelets

A study demonstrated that BrOP significantly enhances actin polymerization in human platelets, leading to increased aggregation and activation. The mechanism was linked to enhanced store-mediated calcium entry, suggesting potential implications for thrombus formation and cardiovascular health.

Study 2: Peptide Synthesis Efficiency

Research indicated that BrOP outperforms traditional coupling reagents like dicyclohexylcarbodiimide (DCC) when used with hydroxybenzotriazole (HOBt), reducing racemization and increasing yield in peptide bond formation. The use of BrOP allowed for rapid synthesis of complex peptides with high purity.

Comparative Table of Coupling Reagents

ReagentYield (%)RacemizationReaction Time
BrOP>90Low30 min
DCC + HOBt70-80Moderate6 hours
PyBOP85Low1 hour

Q & A

Q. What is the primary role of bromotris(dimethylamino)phosphonium hexafluorophosphate (BroP) in peptide synthesis?

BroP is a phosphonium salt coupling agent used to activate carboxyl groups during amide bond formation. It facilitates the reaction by generating a reactive intermediate (typically an acyloxyphosphonium ion), which reacts with amines to form the desired peptide bond. This method is particularly effective in solid-phase peptide synthesis (SPPS) and minimizes racemization compared to carbodiimide-based reagents .

Q. What precautions are necessary when handling BroP in the laboratory?

BroP is moisture-sensitive and should be stored under inert gas (e.g., argon) in a desiccator. Reactions should be conducted in anhydrous solvents (e.g., DMF, dichloromethane) to prevent hydrolysis. Personal protective equipment (gloves, goggles) is required due to its potential irritancy. Waste disposal must follow institutional guidelines for fluorinated and phosphorus-containing compounds .

Q. Which solvents are compatible with BroP for optimal reactivity?

BroP exhibits high solubility and stability in polar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), and dichloromethane (DCM). Avoid protic solvents (e.g., water, alcohols) to prevent premature decomposition of the reagent .

Advanced Research Questions

Q. How can racemization be minimized when using BroP in peptide synthesis?

Racemization occurs due to base-induced epimerization at the α-carbon of activated amino acids. To mitigate this:

  • Use additives like 1-hydroxybenzotriazole (HOBt) or Oxyma to stabilize the active intermediate.
  • Optimize reaction temperature (0–25°C) and reduce coupling time.
  • Employ low-basicity tertiary amines (e.g., DIEA) instead of strong bases like triethylamine .

Q. How does BroP compare to PyBroP and BOP in terms of coupling efficiency?

  • BroP (dimethylamino substituents) offers moderate solubility and is cost-effective for standard couplings.
  • PyBroP (pyrrolidino substituents) has enhanced solubility in nonpolar solvents and is preferred for sterically hindered residues.
  • BOP (benzotriazole-based) generates more stable intermediates but may increase racemization risk without additives. Structural differences in the leaving group and counterion influence reaction kinetics and side-product formation .

Q. What analytical methods are recommended to identify side products in BroP-mediated reactions?

  • LC-MS : Detects hydrolyzed byproducts (e.g., dimethylamino phosphates) and incomplete couplings.
  • NMR (³¹P) : Monitors phosphonium intermediate stability and decomposition pathways.
  • Chiral HPLC : Quantifies racemization levels in synthesized peptides. Side products often arise from residual moisture or incomplete activation of carboxyl groups .

Q. Can BroP be used for large-scale synthesis of complex peptides?

While effective for lab-scale synthesis (<10 mmol), BroP’s moisture sensitivity and cost may limit industrial applications. For large-scale processes, consider PyBroP or uronium-based reagents (e.g., HATU), which offer better reproducibility and reduced waste .

Methodological Considerations

Q. What strategies improve yields in BroP-mediated couplings of sterically hindered amino acids?

  • Pre-activate the carboxyl group with BroP and HOBt for 5–10 minutes before adding the amine.
  • Use extended coupling times (2–4 hours) and elevated temperatures (30–40°C) for bulky residues (e.g., Aib, Ile).
  • Double coupling cycles may be necessary for challenging sequences .

Q. How does the counterion (hexafluorophosphate) influence BroP’s reactivity?

The hexafluorophosphate (PF₆⁻) counterion improves solubility in organic solvents and stabilizes the phosphonium intermediate by minimizing ion-pairing effects. This enhances electrophilicity at the phosphorus center, accelerating carboxyl activation .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromotris(dimethylamino)phosphonium hexafluorophosphate
Reactant of Route 2
Bromotris(dimethylamino)phosphonium hexafluorophosphate

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